molecular formula C13H18N4OS B2697143 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 896707-60-1

3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2697143
CAS RN: 896707-60-1
M. Wt: 278.37
InChI Key: GPVUSGXAIJKSKX-UHFFFAOYSA-N
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Description

The compound “3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They have been shown to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines typically involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .

Scientific Research Applications

Polyfunctional Fused Heterocyclic Compounds

Researchers have developed methods for synthesizing polyfunctional fused heterocyclic compounds, including pyrimidinone derivatives, through reactions involving indene-1,3-diones. These methods enable the creation of compounds with potential applications in materials science and pharmaceutical research due to their structural complexity and functional diversity (Hassaneen et al., 2003).

Green Synthesis Approaches

A notable advancement in the synthesis of pharmacologically relevant heterocycles, including thieno[2,3-d]pyrimidin-4(3H)-ones, has been achieved through a catalytic four-component reaction. This method emphasizes step economy, reduced catalyst loading, and easy purification, highlighting a green chemistry approach to producing these compounds with potential biological activities (Shi et al., 2018).

Novel Routes to Pyrimidinone Derivatives

Research has also focused on new synthetic routes to pyridino[2,3-d]pyrimidin-4-one and its derivatives. These pathways offer insights into creating diverse molecular structures with potential for further functionalization, expanding the utility of pyrimidinone frameworks in drug development and materials science (Hassneen & Abdallah, 2003).

Antimicrobial and Cytotoxic Activities

Some derivatives of pyrimidinone have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies provide a foundation for developing new therapeutic agents by exploring the biological activities of pyrimidinone derivatives, underscoring their potential in medicinal chemistry (Kökbudak et al., 2020).

Ionic Liquid Promoted Synthesis

The use of ionic liquids has been explored to promote the efficient synthesis of dihydropyrimidin-2-(1H)-ones at ambient temperatures, highlighting an eco-friendly and efficient approach to synthesizing these compounds. This method could have implications for industrial-scale production and the development of novel pharmaceuticals (Gholap et al., 2004).

Mechanism of Action

Target of Action

The primary target of the compound 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.

Mode of Action

The compound this compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction likely inhibits the enzyme’s activity, leading to disruption in fatty acid biosynthesis and metabolism.

Biochemical Pathways

The action of this compound affects the fatty acid biosynthesis pathway . By inhibiting the acetyl-CoA carboxylase enzyme, the compound disrupts this pathway, leading to downstream effects such as impaired cell membrane synthesis and function in microorganisms.

Pharmacokinetics

The compound’s drug likeness and pharmacokinetic properties suggest good traditional drug-like properties .

Result of Action

The molecular and cellular effects of this compound’s action include broad-spectrum antibacterial activity . The compound has demonstrated moderate activity, and some products have exhibited good antibacterial and antifungal activity .

properties

IUPAC Name

3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-3-16(4-2)8-9-17-12(18)10-6-5-7-14-11(10)15-13(17)19/h5-7H,3-4,8-9H2,1-2H3,(H,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVUSGXAIJKSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(NC1=S)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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